(Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate
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Overview
Description
(Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a compound belonging to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
It is known that rhodanine-3-acetic acid derivatives, to which this compound belongs, are tested as fluorescent probes for bioimaging and aldose reductase inhibitors . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can help manage complications of diabetes.
Mode of Action
As a derivative of rhodanine-3-acetic acid, it may interact with its targets (such as aldose reductase) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
If it acts as an aldose reductase inhibitor, it could impact the polyol pathway, reducing the conversion of glucose to sorbitol, which can accumulate and cause cellular damage in diabetic patients .
Result of Action
The compound has been tested for various biological properties. It has shown antibacterial, antifungal, and anticancer activity . Additionally, it has been successfully used as a fluorescent dye for fixed cells of mammalian origin . This suggests that the compound can interact with cellular components and exert observable effects.
Biochemical Analysis
Biochemical Properties
This compound interacts with various enzymes, proteins, and other biomolecules. It is tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors
Cellular Effects
(Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting rhodanine-3-acetic acid with an appropriate aldehyde, such as benzaldehyde, in the presence of a base like piperidine. The reaction is usually conducted in a solvent like ethanol at reflux temperature, resulting in the formation of the desired product with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise as a fluorescent probe for bioimaging due to its ability to emit light upon excitation. This makes it useful for visualizing biological processes at the cellular level.
Medicine
In medicine, this compound exhibits antimicrobial, antifungal, and anticancer activities. It has been studied for its potential to inhibit the growth of various pathogens and cancer cells, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and fluorescence. Its derivatives are also explored for use in sensors and other analytical devices.
Comparison with Similar Compounds
Similar Compounds
Rhodanine-3-acetic acid derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolidinediones: Known for their antidiabetic properties, these compounds also have structural similarities with (Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate.
Uniqueness
What sets this compound apart is its combination of a benzylidene group and a thioxothiazolidinone core
Properties
IUPAC Name |
methyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-17-11(15)8-14-12(16)10(19-13(14)18)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFYZNMIYZUIGB-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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